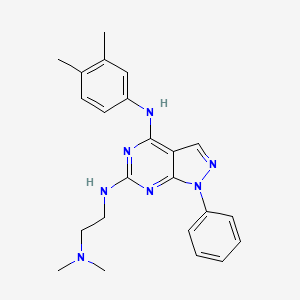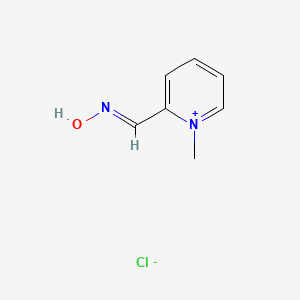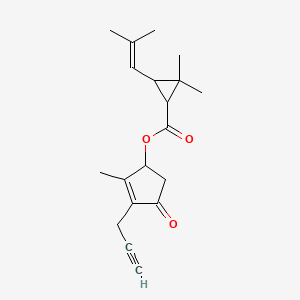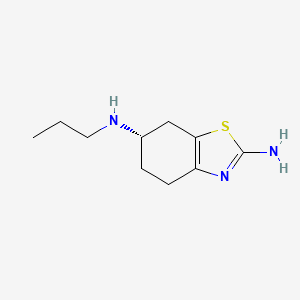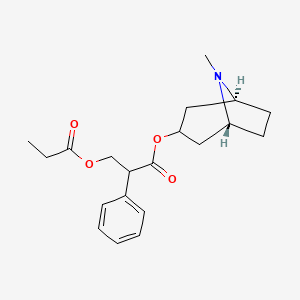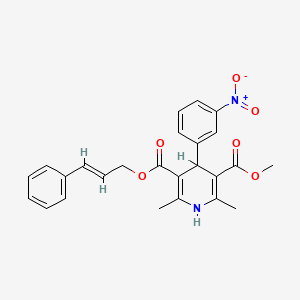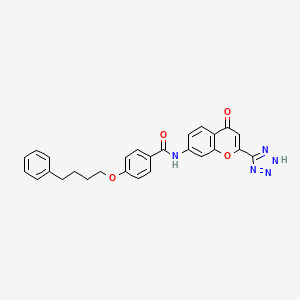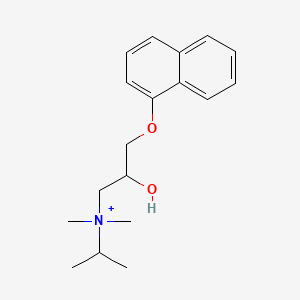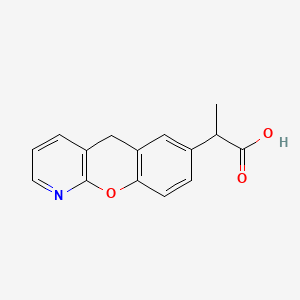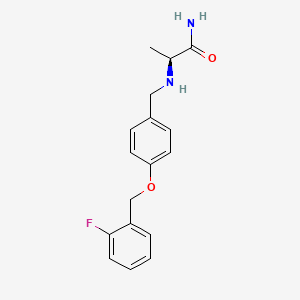
Ralfinamide
Overview
Description
Mechanism of Action
Priralfinamide, also known as this compound, is a compound with a complex pharmacology that has been investigated for use in the treatment of pain .
Target of Action
Prithis compound primarily targets sodium channels , including Nav1.7 . Sodium channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of neurons and muscle cells .
Mode of Action
Prithis compound acts as a mixed voltage-gated sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions into the neurons, reducing the ability of these cells to generate action potentials . This results in a decrease in neuronal excitability, which can help to alleviate pain .
Biochemical Pathways
In addition to its action on sodium channels, Prithis compound also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist . These actions can further contribute to its analgesic effects by inhibiting the release of pain neurotransmitters and modulating pain signals at the level of the spinal cord .
Pharmacokinetics
These properties can significantly impact the bioavailability of the drug, which in turn can influence its efficacy and safety .
Result of Action
The molecular and cellular effects of Prithis compound’s action result in its analgesic effects. By blocking sodium and calcium channels and antagonizing NMDA receptors, Prithis compound can inhibit the generation and conduction of pain signals, thereby helping to alleviate pain .
Action Environment
The action, efficacy, and stability of Prithis compound can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the drug’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
Priralfinamide plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It acts as a mixed voltage-gated sodium channel blocker, including Na v 1.7, and also blocks N-type calcium channels . Additionally, Prithis compound functions as a noncompetitive NMDA receptor antagonist and a monoamine oxidase B inhibitor . These interactions with various ion channels and receptors contribute to its analgesic effects. The compound’s ability to inhibit sodium and calcium channels helps in reducing neuronal excitability and pain transmission.
Cellular Effects
Prithis compound has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, Prithis compound’s inhibition of sodium and calcium channels leads to a decrease in neuronal excitability, which is crucial for its analgesic effects . The compound also modulates NMDA receptors, which play a role in synaptic plasticity and pain perception . These cellular effects contribute to its potential therapeutic benefits in treating neuropathic pain and other pain conditions.
Molecular Mechanism
The molecular mechanism of Prithis compound involves its interaction with multiple ion channels and receptors. By blocking voltage-gated sodium channels, Prithis compound reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This inhibition leads to decreased neuronal excitability and reduced pain transmission. Additionally, Prithis compound’s blockade of N-type calcium channels further contributes to its analgesic effects by reducing calcium influx and neurotransmitter release . The compound’s noncompetitive antagonism of NMDA receptors also plays a role in modulating pain perception and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prithis compound have been observed to change over time. The compound has shown stability and long-lasting effects in various studies. For instance, Prithis compound administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in rats . These findings suggest that Prithis compound maintains its efficacy over extended periods, making it a promising candidate for chronic pain management.
Dosage Effects in Animal Models
The effects of Prithis compound vary with different dosages in animal models. Studies have shown that Prithis compound is effective in reducing pain at various dosages. For example, in a study evaluating its efficacy in neuropathic pain, Prithis compound was administered at doses of 40 mg BID (twice a day) with weekly increases to 80 and 160 mg BID, contingent on tolerability . The highest dose of 320 mg was reached and maintained in 75% of patients, demonstrating its dose-dependent efficacy and tolerability . At higher doses, some adverse effects such as headache, nausea, and dizziness were observed .
Metabolic Pathways
Prithis compound undergoes metabolism primarily in the liver. The main route of excretion is via the kidneys, with 94% of the dose being eliminated through urine . Major metabolites identified in urine and plasma include the N-dealkylated acid of Prithis compound and deaminated Prithis compound acid (NW-1799) . These metabolic pathways indicate that Prithis compound is extensively metabolized before excretion, which is important for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Prithis compound is rapidly and completely absorbed when administered orally . It is distributed throughout the body, with significant concentrations found in plasma and various tissues. The compound’s distribution is influenced by its interactions with transporters and binding proteins. For instance, Prithis compound and its dealkylated metabolite (NW-1716) represent the majority of plasma radioactivity . This distribution pattern suggests that Prithis compound is effectively transported and localized within the body, contributing to its therapeutic effects.
Subcellular Localization
The subcellular localization of Prithis compound is crucial for its activity and function. The compound’s ability to target specific cellular compartments and organelles is influenced by its chemical structure and post-translational modifications. Prithis compound’s interactions with ion channels and receptors are likely to occur at the cell membrane, where these proteins are predominantly located . Additionally, its modulation of NMDA receptors suggests that Prithis compound may also localize to synaptic sites, where these receptors are concentrated . Understanding the subcellular localization of Prithis compound is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Priralfinamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with 4-hydroxybenzylamine, followed by the formation of the amide bond with (S)-2-aminopropanoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of prithis compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Priralfinamide undergoes various chemical reactions, including:
Oxidation: Prithis compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: Prithis compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of prithis compound, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: It is used as a model compound in studying the reactivity and properties of alpha amino acid amides.
Biology: Priralfinamide is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is primarily studied for its analgesic properties, particularly in treating neuropathic pain and other chronic pain conditions
Industry: Prithis compound is used in the development of new pain management therapies and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Priralfinamide is unique in its specific mechanism of action and its potential therapeutic applications. Similar compounds include:
Gabapentin: Used for neuropathic pain but works through a different mechanism involving calcium channels.
Pregabalin: Similar to gabapentin, it targets calcium channels and is used for neuropathic pain.
Lacosamide: Another sodium channel blocker used for epilepsy and neuropathic pain.
Prithis compound stands out due to its specific targeting of sodium channels and its potential for treating a wide range of pain conditions .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJIBOFHEFDSAU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158406 | |
| Record name | Priralfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133865-88-0 | |
| Record name | Priralfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Priralfinamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Priralfinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Priralfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIRALFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



